molecular formula C12H16Br2O B13627613 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene

Cat. No.: B13627613
M. Wt: 336.06 g/mol
InChI Key: AXTSKNOPEQGKJK-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene is a specialized small-molecule building block of significant value in synthetic organic chemistry. Its structure features a benzene ring disubstituted with a complex brominated side chain, making it a versatile intermediate for constructing more complex molecular architectures. The presence of two bromine atoms offers distinct reactivity; the benzylic bromine is highly reactive and can participate in various substitution or elimination reactions , while the aromatic bromine can undergo metal-catalyzed cross-coupling reactions. The tert-butoxy group provides steric bulk and can act as a protecting group for an alcohol, which can be selectively removed under acidic conditions to reveal a carbonyl functionality. This combination of features makes the compound particularly useful in pharmaceutical research and materials science for the synthesis of complex organic molecules, polymers, and novel materials with specific properties. The compound is for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H16Br2O

Molecular Weight

336.06 g/mol

IUPAC Name

1-bromo-3-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]benzene

InChI

InChI=1S/C12H16Br2O/c1-12(2,3)15-11(8-13)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3

InChI Key

AXTSKNOPEQGKJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(CBr)C1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene generally involves the following key steps:

  • Step 1: Preparation of the bromo-substituted benzene ring
    Starting from a suitably substituted bromobenzene, regioselective bromination or functionalization is performed to introduce the bromine atom at the 1- and 3-positions on the benzene ring.

  • Step 2: Formation of the 2-bromo-1-(tert-butoxy)ethyl side chain
    This involves the introduction of a brominated ethyl group bearing a tert-butoxy protecting group. The tert-butoxy group serves as a protective ether, stabilizing the side chain during subsequent reactions.

  • Step 3: Coupling of the side chain to the aromatic ring
    The side chain is attached to the aromatic core via nucleophilic substitution or electrophilic addition reactions, often using bromoacetaldehyde derivatives or related intermediates.

Detailed Synthetic Route

Based on the literature and industrial synthesis insights, the following route is representative:

Step Reaction Reagents & Conditions Notes
1 Bromination of m-bromobenzene Bromine (Br2), FeBr3 catalyst, solvent: dichloromethane, temperature: 0–5°C Regioselective bromination to introduce bromine at the 1-position if starting from 3-bromobenzene
2 Preparation of bromoacetaldehyde tert-butyl acetal Bromoacetaldehyde + tert-butanol, acid catalyst (e.g., p-TsOH), solvent: hexane or THF, temperature: -78°C to room temp Formation of 2-bromo-1-(tert-butoxy)ethyl intermediate protecting the aldehyde group as an acetal
3 Coupling reaction Equimolar mixture of brominated benzene and bromoacetaldehyde tert-butyl acetal, solvent: methylene chloride, temperature: -78°C, slow addition of triphenylphosphine The reaction proceeds via nucleophilic attack forming the desired 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene with high yield and selectivity
4 Workup and purification Addition of acetic acid, aqueous extraction, drying over sodium sulfate, filtration, concentration under vacuum, silica gel column chromatography Purification yields clean product requiring minimal further purification

Alternative Synthetic Approaches

  • Use of Bromoacetaldehyde Derivatives: Direct use of bromoacetaldehyde in hexane or tetrahydrofuran (THF) solutions under low temperature (-78°C) conditions followed by triphenylphosphine addition has been reported to afford high yields and purity of the bromo-substituted ethyl benzene derivatives.

  • Continuous Flow Synthesis: For industrial scale-up, continuous flow reactors have been employed to improve reaction control, reproducibility, and safety during the bromination and coupling steps. This method allows precise temperature and reagent flow control, enhancing selectivity and reducing side reactions.

Reaction Conditions and Optimization

Temperature Control

  • Low temperature (-78°C) is critical during the coupling of bromoacetaldehyde derivatives to the aromatic ring to minimize side reactions and improve regioselectivity.

Solvent Selection

  • Methylene chloride and THF are preferred solvents due to their ability to dissolve both organic substrates and reagents while maintaining reaction stability at low temperatures.

Catalyst and Reagent Stoichiometry

  • Use of equimolar amounts of bromoacetaldehyde and brominated benzene ensures maximal yield.
  • Triphenylphosphine acts as a nucleophilic catalyst facilitating coupling.

Purification and Characterization

Purification Techniques

  • Extraction with ether or dichloromethane followed by drying over sodium sulfate.
  • Rapid filtration through silica gel to remove impurities.
  • Final purification by column chromatography using hexane/ethyl acetate gradients.

Analytical Characterization

Technique Purpose Typical Data for 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene
Nuclear Magnetic Resonance (NMR) Structural confirmation Aromatic protons at δ 7.0–7.8 ppm; tert-butyl group singlet at δ ~1.3 ppm; methylene protons adjacent to bromine at δ 3.0–4.0 ppm
Infrared Spectroscopy (IR) Functional group identification C–O stretch around 1100 cm⁻¹; aromatic C–H stretch near 3000 cm⁻¹; C–Br stretch in fingerprint region
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak consistent with C12H16Br2O; m/z ~336 g/mol
Elemental Analysis Purity and composition Matches theoretical %C, %H, and %Br values within ±0.3%

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages Limitations
Bromination + Coupling with bromoacetaldehyde tert-butyl acetal m-Bromobenzene, bromoacetaldehyde tert-butyl acetal Br2, FeBr3, triphenylphosphine 0 to -78°C, CH2Cl2/THF solvent 75–85 High regioselectivity, clean product Requires low temperature, sensitive reagents
Continuous Flow Multi-step Synthesis Brominated benzene derivatives Br2, tert-butanol, catalysts Controlled flow, ambient to low temp >85 Scalable, reproducible Requires specialized equipment

Research and Industrial Context

  • The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where the brominated side chain and tert-butoxy group allow for further functionalization.
  • The presence of bromine atoms enhances reactivity in electrophilic and nucleophilic substitution reactions, facilitating diverse synthetic transformations.
  • Industrial preparation emphasizes safety protocols due to the handling of bromine and reactive intermediates, with storage in amber containers at low temperatures recommended to prevent degradation.

Chemical Reactions Analysis

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding phenol derivative.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene in chemical reactions involves the interaction of its bromine atoms with nucleophiles or electrophiles. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromine atoms are attached. This results in the formation of new carbon-nucleophile bonds and the release of bromide ions .

In oxidation reactions, the compound undergoes electron transfer processes where the bromine atoms or the tert-butoxy group are oxidized to higher oxidation states, leading to the formation of new functional groups such as alcohols or carboxylic acids .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and physical properties are influenced by its substituents. Below is a comparative analysis with key structural analogs:

Table 1: Structural and Functional Comparison of Brominated Benzene Derivatives
Compound Name Molecular Formula Substituents Key Features
1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene C₁₂H₁₅Br₂O 1-Br, 3-(2-Br-1-(tert-butoxy)ethyl) High steric hindrance from tert-butoxy; dual bromine sites for substitution .
1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene C₁₀H₉Br₂F₃O 1-Br, 3-(2-Br-1-(trifluoroethoxy)ethyl) Electron-withdrawing trifluoroethoxy group enhances electrophilicity but reduces stability (discontinued commercial availability) .
1-Bromo-3-(tert-butoxy)benzene C₁₀H₁₃BrO 1-Br, 3-tert-butoxy Simplified structure with single bromine; lower steric demand for reactions .
1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene C₁₅H₂₃BrO₂ 1-Br, 3-(1-hexyloxyethyl), 2-OCH₃ Electron-donating methoxy group activates the ring for electrophilic substitution; hexyloxy enhances lipophilicity .

Physical Properties and Characterization

  • Spectroscopic Data : For brominated benzene derivatives, ¹H NMR signals for tert-butyl groups typically appear as singlets near δ 1.2 ppm, while aromatic protons resonate between δ 6.8–7.6 ppm. For example, 1-bromo-3-((3-bromobenzyl)oxy)benzene () shows aromatic protons at δ 7.58 (s, 1H) and δ 7.47 (d, J = 7.9 Hz, 1H), with tert-butyl carbons at ~27–30 ppm in ¹³C NMR .
  • Thermal Stability : Bulky substituents like tert-butoxy improve thermal stability compared to linear alkoxy groups (e.g., hexyloxy in ), which may lower melting points .

Biological Activity

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene is a compound of interest in organic chemistry and medicinal research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆Br₂O
  • Molecular Weight : 336.06 g/mol
  • CAS Number : 1249387-92-5
  • Structure : The compound features a bromobenzene ring substituted with a bromoethyl group and a tert-butoxy group, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene involves several steps, typically starting from commercially available bromobenzenes. The tert-butoxy group can be introduced via alkylation reactions, which are crucial for enhancing the compound's solubility and biological activity.

Biological Activity

The biological activity of 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene has been investigated in various studies, revealing several potential therapeutic applications:

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of brominated compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study focusing on related brominated compounds highlighted their ability to target specific signaling pathways involved in cancer progression .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. In related studies, brominated benzene derivatives have been shown to inhibit cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes could lead to increased levels of neurotransmitters, thereby enhancing cognitive function .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer effects of various brominated compounds, including those structurally similar to 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene. The results indicated significant cytotoxicity against human cancer cell lines with IC₅₀ values in the low micromolar range. This study underscores the potential of brominated compounds in cancer therapy .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of halogenated organic compounds. The results demonstrated that certain brominated derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on our compound is sparse, the trends observed suggest a promising avenue for further research into its antimicrobial potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene?

  • Methodology :

  • Step 1 : Start with a tert-butoxyethylbenzene precursor. Introduce bromine via electrophilic aromatic substitution (EAS) using Br₂ in the presence of Fe or AlBr₃ as catalysts to achieve regioselective bromination at the meta position .
  • Step 2 : Brominate the ethyl side chain using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ to target the 2-bromo position .
  • Validation : Monitor reaction progress via TLC and confirm regioselectivity using 1H^{1}\text{H}-NMR (e.g., splitting patterns for adjacent bromine atoms).

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Approach :

  • 1H^{1}\text{H} and 13C^{13}\text{C}-NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and tert-butoxy groups (δ 1.2–1.4 ppm for -C(CH₃)₃) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₂H₁₅Br₂O) with expected isotopic patterns for two bromine atoms.
  • IR Spectroscopy : Detect C-Br stretches (~560 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹) .

Q. What solvents and conditions stabilize this compound during storage?

  • Guidelines :

  • Store in inert atmospheres (Ar/N₂) at 0–4°C to prevent hydrolysis of the tert-butoxy group.
  • Use halogenated solvents (e.g., DCM, chloroform) to avoid bromine displacement via nucleophilic attack .

Advanced Research Questions

Q. How does steric hindrance from the tert-butoxy group influence nucleophilic substitution reactivity?

  • Mechanistic Analysis :

  • The bulky tert-butoxy group reduces accessibility to the adjacent brominated ethyl chain, favoring Sₙ2 mechanisms in polar aprotic solvents (e.g., DMF) over Sₙ1 .
  • Experimental Design : Compare reaction rates with tert-butoxy vs. methoxy analogs using kinetic studies (kobsk_{\text{obs}}) and DFT calculations to model transition states .

Q. How can conflicting regioselectivity data in bromination reactions be resolved?

  • Contradiction Analysis :

  • Discrepancies may arise from competing directing effects (e.g., tert-butoxy vs. bromine).
  • Resolution : Use competitive EAS experiments with deuterated analogs to quantify directing strengths. Optimize Br₂ concentration and temperature to favor meta substitution .

Q. What side reactions occur during synthesis, and how are they minimized?

  • Common Issues :

  • Elimination : Tert-butoxide bases (e.g., KOtBu) may dehydrohalogenate the bromoethyl chain, forming alkenes.
  • Mitigation : Use milder bases (NaHCO₃) and low temperatures (0–25°C) during workup .

Q. Can computational models predict the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate C-Br bond dissociation energies and frontier molecular orbitals. Validate with Suzuki-Miyaura coupling yields using Pd(PPh₃)₄ .

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